molecular formula C10H5BrN2 B1293771 MALONONITRILE, o-BROMOBENZYLIDENE- CAS No. 2698-42-2

MALONONITRILE, o-BROMOBENZYLIDENE-

Cat. No. B1293771
CAS RN: 2698-42-2
M. Wt: 233.06 g/mol
InChI Key: SMQPFDLDHFLJHV-UHFFFAOYSA-N
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Description

MALONONITRILE, o-BROMOBENZYLIDENE- is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemistry of similar compounds. The first paper describes a palladium-catalyzed benzannulation process involving o-bromobenzyl alcohols, which are structurally related to o-bromobenzylidene compounds . The second paper discusses a nickel compound synthesized from a molecule containing an o-bromobenzylidene moiety . These studies contribute to the broader understanding of the chemistry of bromobenzylidene derivatives.

Synthesis Analysis

The synthesis of complex aromatic compounds like phenanthrenes can be achieved through palladium-catalyzed benzannulation, which involves o-bromobenzyl alcohols . This method allows for the formation of multiple carbon-carbon bonds sequentially, indicating that similar strategies could potentially be applied to synthesize MALONONITRILE, o-BROMOBENZYLIDENE- derivatives. The synthesis of the nickel compound in the second paper also involves a condensation reaction, which is a common synthetic approach for forming benzylidene linkages .

Molecular Structure Analysis

While the molecular structure of MALONONITRILE, o-BROMOBENZYLIDENE- is not directly reported, the related compounds in the studies provide valuable information. The nickel compound mentioned in the second paper has a well-defined crystal structure, determined by single-crystal X-ray diffraction, which suggests that similar analytical techniques could be used to elucidate the structure of MALONONITRILE, o-BROMOBENZYLIDENE- .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of MALONONITRILE, o-BROMOBENZYLIDENE-. However, the palladium-catalyzed reactions involving o-bromobenzyl alcohols to form phenanthrenes suggest that o-bromobenzylidene compounds could participate in similar carbon-carbon bond-forming reactions . Additionally, the polymerization activity of the nickel compound under methylaluminoxane activation indicates that o-bromobenzylidene derivatives may also be involved in catalysis or polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of MALONONITRILE, o-BROMOBENZYLIDENE- are not detailed in the provided papers. However, the description of the nickel compound includes its crystal system, space group, and cell dimensions, as well as intermolecular π-π interactions, which are important physical properties that can influence the reactivity and stability of a compound . These properties are crucial for understanding how MALONONITRILE, o-BROMOBENZYLIDENE- might behave in various chemical environments.

Future Directions

: Jadhav, A. L., & Yadav, G. D. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Journal of Chemical Sciences, 131(79). Link

properties

IUPAC Name

2-[(2-bromophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPFDLDHFLJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181482
Record name Malononitrile, o-bromobenzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MALONONITRILE, o-BROMOBENZYLIDENE-

CAS RN

2698-42-2
Record name 2-Bromobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, o-bromobenzylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, o-bromobenzal-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60054
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, o-bromobenzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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